molecular formula C17H18N2O2 B11020490 4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide

4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B11020490
M. Wt: 282.34 g/mol
InChI Key: IJVKHIITCLSYAC-UHFFFAOYSA-N
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Description

4-(Acetylamino)-N-(2,3-dimethylphenyl)benzamide, also known by its chemical formula C₁₈H₂₀N₂O₂ , is a synthetic organic compound. It belongs to the class of benzamides and contains an acetylamino group. The compound’s structure consists of a benzene ring with an amide functional group attached to it. Its systematic name reflects the position of substituents on the benzene ring.

Preparation Methods

a. Synthetic Routes

The synthesis of 4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide involves several steps. One common approach is the reaction between 2,3-dimethylaniline and acetic anhydride. Here’s a simplified synthetic route:

  • Acetylation of 2,3-dimethylaniline:

    • React 2,3-dimethylaniline with acetic anhydride to form the acetylated intermediate.
    • The reaction typically occurs under acidic conditions.
  • Amidation:

    • The acetylated intermediate is then treated with ammonia or an amine source to form the final compound.

b. Industrial Production

Industrial production methods may involve large-scale reactions, purification, and isolation. specific details regarding industrial processes are proprietary and may not be widely available.

Chemical Reactions Analysis

4-(Acetylamino)-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the amide or other functional groups.

    Substitution: Substitution reactions can occur at the benzene ring.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are often used.

    Major Products: The products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit pharmacological properties, but further research is needed.

    Chemical Synthesis: It serves as a building block for more complex molecules.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of investigation. It could involve binding to specific receptors, enzymatic inhibition, or other cellular processes.

Comparison with Similar Compounds

While 4-(acetylamino)-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substituents, similar compounds include other benzamides and acetylated derivatives.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-acetamido-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C17H18N2O2/c1-11-5-4-6-16(12(11)2)19-17(21)14-7-9-15(10-8-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

IJVKHIITCLSYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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